molecular formula C17H21N3O B2876292 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one CAS No. 942810-98-2

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one

Numéro de catalogue: B2876292
Numéro CAS: 942810-98-2
Poids moléculaire: 283.375
Clé InChI: AAEWZXVEEUBBMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Research Significance and Chemical Background

4-(1H-Benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one (molecular formula: $$ \text{C}{17}\text{H}{21}\text{N}_3\text{O} $$, molecular weight: 283.37 g/mol) integrates three pharmacologically critical motifs: a benzimidazole ring, a pyrrolidin-2-one scaffold, and a cyclohexyl substituent. The benzimidazole moiety is a privileged structure in drug design, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. Pyrrolidin-2-one, a lactam derivative, enhances solubility and metabolic stability, while the cyclohexyl group contributes to lipophilicity and conformational rigidity.

This compound’s significance lies in its structural similarity to bioactive molecules. For instance, pyrrolidin-2-one-linked benzimidazoles have demonstrated nanomolar inhibitory activity against MAGL, an enzyme implicated in pain and inflammation. Additionally, heterocyclic systems resembling this compound have shown dual inhibitory effects on bromodomain-containing protein 4 (BRD4) and phosphoinositide 3-kinases (PI3Ks), highlighting their potential in cancer therapy. The compound’s modular architecture allows for synthetic diversification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

Structural Lineage and Development History

The synthesis of this compound builds upon decades of advancements in heterocyclic chemistry. Early methodologies for benzimidazole synthesis involved condensation of o-phenylenediamine with carboxylic acids or their derivatives, a strategy later adapted to incorporate pyrrolidinone rings. A pivotal development was the regioselective cycloaddition of 2-acylmethyl-1H-benzimidazoles with 4-arylidene-1,3-oxazol-5-ones, which enabled the construction of fused polycyclic systems.

The introduction of the cyclohexyl group likely originated from efforts to modulate steric and electronic properties. Cyclohexyl substituents are frequently employed to enhance binding affinity to hydrophobic protein pockets, as seen in kinase inhibitors. Patent literature reveals that analogous compounds, such as dual BRD4/PI3K inhibitors, often feature cycloalkyl groups to improve pharmacokinetic profiles. The convergent synthesis of this compound—combining benzimidazole formation, lactam cyclization, and cyclohexyl incorporation—reflects a strategic interplay of fragment-based drug design and combinatorial chemistry.

Current Research Landscape

Recent investigations into this compound and its analogs have focused on their enzymatic inhibitory properties and therapeutic potential. A landmark study by Altamimi et al. (2020) evaluated pyrrolidin-2-one-linked benzimidazoles as MAGL inhibitors, identifying derivatives with IC$$_{50}$$ values as low as 8.0 nM. Although the exact compound remains underexplored, structural analogs with 4-methoxyphenyl substitutions exhibited >50-fold selectivity for MAGL over fatty acid amide hydrolase (FAAH), suggesting a promising avenue for neuropathic pain treatment.

Parallel research has explored broader applications in oncology. The patent application by Ruan (2019) discloses heterocyclic compounds capable of dual BRD4/PI3K inhibition, a mechanism with implications in age-related diseases and cancer. While this compound is not explicitly mentioned, its structural kinship to the patented molecules underscores its relevance in targeted therapy development.

Key Biological Findings for Structural Analogs
Target Enzyme IC$$_{50}$$ Biological Activity Reference
MAGL 8.0–9.4 nM Antinociceptive effects
BRD4/PI3K N/A Anticancer potential

Objectives and Research Scope

The primary objective of ongoing research is to elucidate the full therapeutic potential of this compound through systematic SAR studies and mechanistic investigations. Key priorities include:

  • Synthetic Optimization : Developing scalable and regioselective synthetic routes to enable large-scale production and derivative synthesis.
  • Target Identification : Expanding the scope of target enzymes beyond MAGL, particularly in oncology and neurodegenerative diseases.
  • Mechanistic Studies : Characterizing the compound’s binding mode to MAGL and other targets using X-ray crystallography or molecular docking.
  • Therapeutic Exploration : Evaluating efficacy in preclinical models of pain, inflammation, and cancer to validate translational potential.

Propriétés

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-16-10-12(11-20(16)13-6-2-1-3-7-13)17-18-14-8-4-5-9-15(14)19-17/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEWZXVEEUBBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one typically involves the condensation of 1,2-phenylenediamine with cyclohexanone under acidic conditions to form the benzimidazole core. This is followed by the cyclization with a suitable reagent to introduce the pyrrolidinone moiety . The reaction conditions often require refluxing in a solvent such as ethanol or acetic acid, with catalysts like polyphosphoric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA, inhibiting the replication of certain viruses and bacteria. Additionally, it can interact with enzymes involved in cell division, making it a potential anticancer agent. The cyclohexyl and pyrrolidinone moieties may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrrolidin-2-one Nitrogen

The 1-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name 1-Substituent Molecular Formula Molecular Weight CAS Number Key Applications/Notes
4-(1H-Benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one Cyclohexyl C₁₇H₂₀N₃O 291.36 g/mol 942810-98-2 Research chemical (Combi-Blocks)
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one Benzyl C₁₈H₁₇N₃O 291.35 g/mol 847396-32-1 Antibacterial intermediates
4-(1H-Benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one 4-Ethoxyphenyl C₁₉H₁₉N₃O₂ 329.38 g/mol 615281-70-4 Potential CNS activity
4-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one 4-Ethylphenyl C₁₉H₁₉N₃O 305.37 g/mol 847394-57-4 Noted for synthetic versatility

Key Observations :

  • Synthetic Utility : Ethylphenyl and ethoxyphenyl derivatives are intermediates in synthesizing azoles (e.g., pyrazoles, triazoles), suggesting broader reactivity than the cyclohexyl variant .

Core Structure Modifications

Benzimidazole-Thiazole Hybrids

5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (e.g., from ) replace the cyclohexyl group with a naphthalene-thiazole moiety.

Piperidine-Based Analogs

1-(1H-Benzimidazol-2-yl)-4-(pyrimidin-2-ylamino)piperidine derivatives () replace the pyrrolidin-2-one core with a piperidine ring. This modification alters conformational flexibility and hydrogen-bonding patterns, making them relevant to antihistamine development (e.g., mizolastine) .

Activité Biologique

The compound 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one is a benzimidazole derivative that has garnered interest for its potential biological activities, particularly as a pharmacological agent. Benzimidazole derivatives are known for their diverse therapeutic properties, including anticancer, antimicrobial, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a benzimidazole ring fused with a cyclohexyl pyrrolidinone moiety. The molecular formula is C15H18N4OC_{15}H_{18}N_{4}O with a molecular weight of approximately 270.33 g/mol.

Antiviral Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antiviral properties. Specifically, compounds within this class have shown effectiveness against the Hepatitis C virus (HCV). For instance, research has demonstrated that certain benzimidazole derivatives inhibit HCV replication in cellular models, suggesting a potential therapeutic application in treating viral infections .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds are often comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications to the substituents on the benzimidazole ring and the pyrrolidinone moiety can significantly influence their pharmacological profiles. For example, variations in the cyclohexyl group or the introduction of electron-withdrawing or electron-donating groups can enhance or diminish their biological efficacy .

Case Studies and Research Findings

StudyFindings
Andreev et al. (2015)Identified this compound as a potent anti-HCV agent with low cytotoxicity (CC50 = 109.9 µM) and effective replication inhibition (EC50 = 12.4 µM for genotype 1b)
Bansal and Silakari (2012)Reviewed various benzimidazole derivatives highlighting their broad-spectrum pharmacological properties including anticancer and antimicrobial activities
Kathrotiya and Patel (2013)Synthesized several indole-based benzimidazole derivatives showing significant antibacterial activity against S. typhi with MIC values ranging from 12.5 to 62.5 µg/ml

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.